

1H NMR Spectral Data of Diethyl Mesoxalate

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Compound of Interest		
Compound Name:	1,3-Diethyl 2-oxopropanedioate	
Cat. No.:	B1194521	Get Quote

The 1H NMR spectrum of diethyl mesoxalate is characterized by two distinct signals corresponding to the two non-equivalent proton environments in the molecule. These signals, a quartet and a triplet, are indicative of the ethyl groups.

Signal Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
Methylene Protons (- OCH2CH3)	4.417[1]	Quartet	7.1	4H
Methyl Protons (- OCH2CH3)	1.396[1]	Triplet	7.1	6Н

Experimental Protocol

This section outlines the methodology for acquiring the 1H NMR spectrum of diethyl mesoxalate.

2.1. Sample Preparation

 Sample Weighing: Accurately weigh approximately 10-20 mg of pure diethyl mesoxalate into a clean, dry vial.[2][3]



- Solvent Selection: Use deuterated chloroform (CDCl3) as the solvent. CDCl3 is a common choice for nonpolar organic compounds and its residual proton signal at ~7.26 ppm typically does not interfere with the signals of diethyl mesoxalate.[2][4]
- Dissolution: Add approximately 0.6-0.7 mL of CDCl3 to the vial containing the diethyl mesoxalate.[2][5] Gently swirl or vortex the vial to ensure the sample is completely dissolved, resulting in a clear, homogeneous solution.[2]
- Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[6][7] Ensure the sample height in the tube is between 4-5 cm.[5]
- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
- 2.2. NMR Spectrometer Setup and Data Acquisition
- Instrumentation: A standard 300 MHz or higher field NMR spectrometer is suitable for acquiring a high-resolution spectrum.
- Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The
 instrument will then "lock" onto the deuterium signal of the CDCl3 to stabilize the magnetic
 field.
- Shimming: Perform manual or automatic shimming of the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.
- Acquisition Parameters:
 - Nucleus: 1H
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg') is sufficient.
 - Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
 - Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

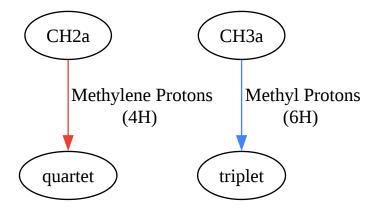


Data Acquisition: Initiate the data acquisition.

2.3. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Reference the spectrum using the residual solvent peak of CDCl3 at 7.26 ppm.
- Integration: Integrate the area under each signal to determine the relative ratio of protons.
- · Peak Picking: Identify the chemical shift of each peak.

Visualization of Diethyl Mesoxalate 1H NMR Signaling



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References

- 1. Diethyl ketomalonate(609-09-6) 1H NMR [m.chemicalbook.com]
- 2. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. How To [chem.rochester.edu]
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